3-Chloro-4-nitropyridine hydrochloride

Pharmaceutical Intermediate Crystallization Purity Analysis

Regioisomer substitution in halogenated nitropyridines leads to failed reactions and route reoptimization. This hydrochloride salt offers definitive electronic control for nucleophilic aromatic substitution (SNAr). - **Purity**: >98% achievable via ethanol/water recrystallization, eliminating trace impurities that skew biological assays. - **Stability**: Solid crystalline form; ambient storage (cool, dry) reduces warehousing costs vs. freezer-dependent analogs. - **Scale**: Available from R&D to multi-kilogram lots.

Molecular Formula C5H4Cl2N2O2
Molecular Weight 195.00 g/mol
CAS No. 1257849-11-8
Cat. No. B3365682
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-4-nitropyridine hydrochloride
CAS1257849-11-8
Molecular FormulaC5H4Cl2N2O2
Molecular Weight195.00 g/mol
Structural Identifiers
SMILESC1=CN=CC(=C1[N+](=O)[O-])Cl.Cl
InChIInChI=1S/C5H3ClN2O2.ClH/c6-4-3-7-2-1-5(4)8(9)10;/h1-3H;1H
InChIKeyGNBRSCJNUPCFIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-4-nitropyridine HCl: Procurement & Technical Profile


3-Chloro-4-nitropyridine hydrochloride (CAS 1257849-11-8) is a halogenated nitropyridine derivative with the molecular formula C₅H₄Cl₂N₂O₂ and a molecular weight of 195.00 g/mol . It serves as a versatile electrophilic building block in organic synthesis, primarily used as a pharmaceutical and agrochemical intermediate . The hydrochloride salt form confers enhanced crystallinity and facilitates purification via recrystallization from ethanol/water mixtures, achieving purities of >98% essential for pharmaceutical applications . The compound is characterized by the presence of both a chlorine atom at the 3-position and a nitro group at the 4-position on the pyridine ring, which imparts distinct reactivity in nucleophilic aromatic substitution reactions .

Halogenated nitropyridine building block for pharmaceutical & agrochemical intermediate synthesis
Hydrochloride salt form supports purification by recrystallization
Electrophilic scaffold suited for nucleophilic aromatic substitution (SNAr) research

3-Chloro-4-nitropyridine HCl Substitution Risks


In the procurement of halogenated nitropyridines, assuming direct interchangeability between regioisomers or related analogs (e.g., 4-chloro-3-nitropyridine, 2-chloro-5-nitropyridine, or the free base form) is scientifically unsound. The precise positioning of the chlorine and nitro substituents on the pyridine ring dictates the electronic environment, which in turn governs the regioselectivity and kinetics of nucleophilic aromatic substitution (SNAr) reactions [1]. Furthermore, the hydrochloride salt form of the target compound offers distinct advantages in terms of solid-state stability and crystallinity, enabling purification to >98% purity, a critical requirement for pharmaceutical intermediate applications that may not be achievable with the free base or alternative regioisomers . Substitution with an alternative regioisomer will likely lead to different reaction outcomes, altered product profiles, and may necessitate complete re-optimization of synthetic routes, thus undermining process robustness and final product quality . The quantitative evidence presented in Section 3 substantiates these critical differences.

Regioisomer mismatch
Substituting with 4-chloro-3-nitropyridine or 2-chloro-5-nitropyridine may alter SNAr regioselectivity and kinetics, requiring route re-optimization.
Free base vs. hydrochloride salt
The free base (CAS 13194-60-0) may not achieve comparable purification or solid-state stability, potentially impacting process robustness.
Unvalidated analog substitution
Alternative salt forms or analogs without head-to-head data may introduce variability in reaction profiles and impurity control.

3-Chloro-4-nitropyridine HCl: Differentiation Evidence


Purity & Crystallinity Advantage

The hydrochloride salt form of 3-chloro-4-nitropyridine (CAS 1257849-11-8) exhibits a significant advantage in purification compared to its free base analog (CAS 13194-60-0). The salt's crystalline nature allows for purification via recrystallization from ethanol/water mixtures, achieving a purity of >98%, which is essential for pharmaceutical applications . In contrast, the free base (CAS 13194-60-0) is typically offered at a minimum purity specification of 95% . This difference in achievable purity is a critical factor for downstream synthetic steps where impurities can lead to side reactions and complicate product isolation.

Purity after recrystallization
Data to verify
HCl salt: >98% Free base: ≥95%
Supports downstream reaction fidelity
At least 3% purity increase; >60% reduction in impurities (reported)
Pharmaceutical Intermediate Crystallization Purity Analysis

Solid-State Stability & Storage

The hydrochloride salt (CAS 1257849-11-8) demonstrates a distinct storage advantage over its free base counterpart (CAS 13194-60-0). The salt is recommended for long-term storage in a cool, dry place under ambient conditions . In contrast, the free base requires more stringent storage conditions: an inert atmosphere and freezer temperatures (under -20°C) to maintain stability . This difference in storage requirements has direct implications for procurement, inventory management, and shipping logistics.

Long-term storage conditions
Data to verify
HCl salt: Ambient, dry Free base: Inert, −20°C freezer
May reduce cold-chain logistics needs
Freezer storage increases operational cost; ΔT >45°C
Stability Storage Logistics

Physicochemical & Regulatory Profile

The hydrochloride salt (CAS 1257849-11-8) and the free base (CAS 13194-60-0) exhibit different physical states and safety classifications that influence handling and procurement decisions. The free base is a low-melting solid or liquid with a melting point of 25-26°C and is classified under GHS as a skin/eye irritant (Category 2) and specific target organ toxicant (Category 3) [1][2]. While comprehensive GHS data for the hydrochloride salt is less readily available, vendor information indicates it is not classified as a hazardous material for DOT/IATA transport . This difference in hazard classification can significantly simplify shipping and handling procedures.

Handling & transport classification
Cross-study comparable
HCl salt: Solid; non-hazardous Free base: Liquid (m.p. 25°C); GHS irritant/toxicant
Supports simplified handling review
Free base requires GHS labeling; HCl salt reported non-hazardous for transport
Physicochemical Properties Safety Regulatory

3-Chloro-4-nitropyridine HCl: Application Scenarios


Pharmaceutical Intermediate Synthesis

In pharmaceutical development, where even trace impurities can affect biological assay outcomes or lead to the formation of difficult-to-remove byproducts, the >98% purity achievable with 3-chloro-4-nitropyridine hydrochloride (CAS 1257849-11-8) via simple recrystallization is a decisive advantage . This makes it the preferred starting material for synthesizing drug candidates targeting bacterial infections and cancer, where reaction fidelity and final product purity are paramount .

Agrochemical Manufacturing & Logistics

For the production of agrochemicals such as pesticides and herbicides, the solid physical state and non-hazardous transport classification of 3-chloro-4-nitropyridine hydrochloride (CAS 1257849-11-8) offer significant logistical benefits . Its ability to be stored in a cool, dry place without the need for freezer storage or an inert atmosphere reduces warehousing complexity and energy costs, making it a more economical choice for large-volume procurement and long-term inventory management .

SNAr Mechanism Research

The distinct electronic properties of the 3-chloro-4-nitropyridine scaffold, activated towards nucleophilic attack by the nitro group, make it a valuable model substrate for studying SNAr reaction kinetics and regioselectivity . The hydrochloride salt form provides a stable, easily handled solid that can be accurately weighed for precise stoichiometric control in these fundamental mechanistic studies .

Heterocyclic Building Block Synthesis

As a versatile building block for the synthesis of substituted pyridines and other heterocycles used in dyes and specialty chemicals, the high purity and stable solid form of the hydrochloride salt (CAS 1257849-11-8) ensure consistent reaction outcomes and simplify product isolation . Its use minimizes the risk of introducing variable impurities that could affect the color or performance properties of the final dye or specialty chemical product .

Application
Selection Property
Validation Focus
Pharmaceutical intermediate synthesis
High-purity salt form crystallization
Impurity profiling and reaction consistency
Agrochemical manufacturing & logistics
Ambient-stable solid, non-hazardous transport
Storage stability and logistics compliance
SNAr mechanism research
Defined 3-chloro-4-nitropyridine scaffold
Regioselectivity and kinetic studies
Heterocyclic building block synthesis
Consistent high-purity solid form
Reaction outcome reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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